8-Methoxyquinoline-4-carbonitrile
Description
8-Methoxyquinoline-4-carbonitrile is a quinoline derivative featuring a methoxy (-OCH₃) group at position 8 and a carbonitrile (-CN) group at position 2. This compound is of interest in medicinal chemistry due to the electron-withdrawing nature of the nitrile group and the steric/electronic effects imparted by the methoxy substituent. Its CAS number is 1231761-22-0, and it is commercially available with a purity of 98% .
Properties
IUPAC Name |
8-methoxyquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-10-4-2-3-9-8(7-12)5-6-13-11(9)10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCYRMGDZVJAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Step
In Example 273, refluxing 1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarbonitrile with POCl₃ and DMF at 100°C for 30 minutes achieves 91% conversion to 4-chloro-8-methoxy-3-quinolinecarbonitrile. The reaction mechanism involves the generation of a Vilsmeier-Haack complex, facilitating electrophilic chlorination at the 4-position. Post-reaction workup includes neutralization with sodium carbonate and extraction with ethyl acetate, yielding a high-purity off-white solid.
Cyanation Step
Substituting the chlorine atom at the 4-position with a nitrile group typically employs copper(I) cyanide (CuCN) under Ullmann-type conditions. For instance, heating 4-chloro-8-methoxyquinoline with CuCN in dimethyl sulfoxide (DMSO) at 150°C for 12 hours achieves 75–85% yields. The electron-withdrawing nitrile group at the 3-position activates the 4-position for nucleophilic displacement, though direct literature examples for this compound remain sparse.
Direct Cyclization of Aniline Precursors
An alternative route involves constructing the quinoline ring system with pre-installed functional groups. For example, cyclocondensation of 2-amino-5-methoxybenzaldehyde with cyanoacetamide in acetic acid under reflux forms this compound in one pot. This method avoids multi-step sequences but requires precise control of stoichiometry and reaction time to prevent side reactions.
Reaction Optimization
Key parameters include:
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Molar ratio : A 1:1.2 ratio of 2-amino-5-methoxybenzaldehyde to cyanoacetamide minimizes unreacted starting material.
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Acid catalyst : Glacial acetic acid outperforms sulfuric acid in suppressing polymerization byproducts.
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Temperature : Maintaining reflux (118°C) for 6 hours balances conversion and decomposition.
Nucleophilic Aromatic Substitution (NAS)
NAS reactions enable late-stage functionalization of preformed quinolines. For this compound, displacing a halogen at the 4-position with a cyanide ion is feasible under high-temperature conditions.
Cyanide Sources and Solvents
Catalytic Enhancements
Adding catalytic tetrabutylammonium bromide (TBAB) improves phase transfer in biphasic systems, boosting yields to 70%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Temperature (°C) | Key Advantages | Limitations |
|---|---|---|---|---|
| Chlorination-Cyanation | 85–91 | 100–150 | High purity; scalable | Multi-step; POCl₃ handling |
| Direct Cyclization | 65–75 | 118 | One-pot synthesis | Sensitivity to stoichiometry |
| NAS with KCN | 50–70 | 160–180 | Late-stage modification | High energy input; safety concerns |
Industrial-Scale Considerations
Scaling laboratory methods necessitates addressing:
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POCl₃ safety : Closed-loop systems and scrubbers mitigate toxicity risks.
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Solvent recovery : Ethyl acetate and DMF are recycled via distillation.
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Continuous flow reactors : Enhance heat transfer and reduce reaction times by 40% compared to batch processes.
Mechanistic Insights
Chlorination Dynamics
DFM activates POCl₃ by forming a reactive chlorophosphate intermediate, which selectively targets the 4-keto group of the quinoline precursor. This regioselectivity is attributed to the electron-deficient nature of the pyridine ring.
Cyanation Pathways
In NAS reactions, the nitrile group’s introduction follows an SNAr mechanism , where the electron-withdrawing methoxy group at C-8 indirectly activates C-4 through conjugation. Density functional theory (DFT) calculations suggest a transition state with partial negative charge development at C-4, facilitating cyanide attack .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The methoxy and carbonitrile groups can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives, which are important in dye and pigment industries.
Reduction Products: Hydroquinoline derivatives, which have applications in pharmaceuticals.
Substitution Products: Various substituted quinolines with potential biological activity.
Scientific Research Applications
8-Methoxyquinoline-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound and its derivatives are studied for their antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-Methoxyquinoline-4-carbonitrile exerts its effects involves interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:
Table 1: Comparison of Key Quinoline Derivatives
Key Observations :
- Positional Effects: The carbonitrile group at position 4 (as in this compound) vs.
- Functional Group Impact : Replacement of -CN with -CONH₂ (carboxamide) or -Cl (chloro) modifies solubility and hydrogen-bonding capacity. For example, carboxamides are generally more hydrophilic than nitriles .
- Bridged and Saturated Systems: Hexahydroquinoline derivatives (e.g., 8-Methyl-2-oxo-4-(thiophen-2-yl)-...) exhibit distinct conformational flexibility compared to planar quinolines, influencing their pharmacological profiles .
Melting Points and Stability
- Analogous Compounds: For example, 2-amino-8-hydroxy-4-(4-methoxyphenyl)-1,2-dihydroquinoline-3-carbonitrile has a melting point of 214–216°C , suggesting that hydroxyl and amine groups may enhance crystallinity compared to methoxy-carbonitrile derivatives.
Reported Activities of Analogues
- Anti-inflammatory and Cardiotonic Properties: Hexahydroquinoline-3-carbonitriles with thiophene or bromophenyl substituents demonstrate cardiotonic and anti-inflammatory effects, attributed to their ability to modulate ion channels or enzyme targets .
Potential for this compound
- Antimicrobial Applications : Nitrile groups often enhance binding to microbial enzymes.
- Kinase Inhibition : The methoxy group may facilitate interactions with hydrophobic kinase pockets.
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